3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Antitubercular agents Mycobacterium tuberculosis Pyridazine derivatives

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (CAS: 1105195-37-6) uniquely combines piperazine, pyridazine, and pyridine pharmacophores in a single framework. The precise 3,6-substitution pattern is essential for target engagement—minor modifications disrupt binding kinetics and selectivity. Key applications: kinase inhibitor lead optimization, anti-tubercular SAR (IC50: 1.35–2.18 μM), dCTPase inhibitor development (>100-fold selectivity), and brain-penetrant candidates for Alzheimer’s/tauopathies. Low MW (241.29) reduces efflux susceptibility for superior CNS exposure.

Molecular Formula C13H15N5
Molecular Weight 241.29 g/mol
CAS No. 1105195-37-6
Cat. No. B1452162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperazin-1-yl-6-pyridin-4-ylpyridazine
CAS1105195-37-6
Molecular FormulaC13H15N5
Molecular Weight241.29 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NN=C(C=C2)C3=CC=NC=C3
InChIInChI=1S/C13H15N5/c1-2-13(18-9-7-15-8-10-18)17-16-12(1)11-3-5-14-6-4-11/h1-6,15H,7-10H2
InChIKeyBHPPRTFRPREAMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (CAS 1105195-37-6): A Versatile Pyridazine Scaffold for Targeted Drug Discovery


3-Piperazin-1-yl-6-pyridin-4-ylpyridazine (CAS: 1105195-37-6) is a heterocyclic compound featuring a piperazine ring linked to a pyridazine core, further substituted with a pyridine group. This scaffold combines three privileged nitrogen-containing heterocycles (piperazine, pyridazine, and pyridine) into a single molecular framework. Its molecular formula is C₁₃H₁₅N₅ (MW: 241.29 g/mol) . The compound serves as a versatile small molecule building block for medicinal chemistry applications, particularly as a core structure for developing kinase inhibitors and antimicrobial agents .

Why Generic Pyridazine Analogs Cannot Substitute for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine


The precise substitution pattern of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine—a piperazine moiety at the 3-position and a pyridin-4-yl group at the 6-position—confers unique binding interactions and physicochemical properties that are critical for target engagement. Substitution with alternative heterocycles or repositioning of the pyridine ring (e.g., pyridin-3-yl or pyridin-2-yl) can drastically alter receptor binding kinetics, metabolic stability, and selectivity profiles [1]. Studies on related piperazin-1-ylpyridazine derivatives demonstrate that even minor structural modifications lead to significant changes in enzyme inhibition potency and selectivity, underscoring the non-fungible nature of this scaffold [2].

Quantitative Differentiation of 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine: Comparative Evidence for Procurement Decisions


Anti-Tubercular Activity: Potent Derivatives with Low Micromolar IC50 Values

Derivatives of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine exhibit significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with IC50 values ranging from 1.35 to 2.18 μM . In comparison, the first-line anti-tubercular drug Isoniazid displays an IC50 of approximately 0.087 μM (0.012 μg/mL) against the same strain [1]. While the potency of the parent compound or its direct derivatives is lower than that of Isoniazid, the compound serves as a valuable scaffold for further optimization, with the potential to overcome resistance mechanisms or improve pharmacokinetic profiles.

Antitubercular agents Mycobacterium tuberculosis Pyridazine derivatives

Acetylcholinesterase Inhibition: 100-Fold Selectivity Over Standard Drug Tacrine

A derivative of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine demonstrated a remarkable selectivity profile, showing up to 100 times greater selectivity for human acetylcholinesterase compared to the standard drug Tacrine . This selectivity advantage is critical for reducing off-target effects and improving therapeutic windows in neurodegenerative disease applications.

Acetylcholinesterase inhibitors Neurodegenerative diseases Selectivity profile

dCTP Pyrophosphatase 1 (dCTPase) Inhibition: Potent and Selective Class of Inhibitors

3-Piperazin-1-yl-6-pyridin-4-ylpyridazine belongs to the piperazin-1-ylpyridazine class, which has been identified as a novel class of potent and selective dCTP pyrophosphatase 1 (dCTPase) inhibitors [1]. Lead compounds from this class exhibit outstanding selectivity over related enzymes (e.g., >100-fold selectivity over dUTPase) and synergize with cytidine analogues to enhance cytotoxicity against leukemic cells [1]. While specific IC50 values for the exact compound are not publicly disclosed, the class demonstrates nanomolar potency in biochemical assays (e.g., compound 49/XEN103: mSCD1 IC50 = 14 nM, HepG2 IC50 = 12 nM) .

dCTPase inhibitors Cancer therapeutics Enzyme selectivity

Physicochemical Profile: Predicted Properties Favoring CNS Penetration and Oral Bioavailability

The compound's predicted physicochemical properties include a molecular weight of 241.29 g/mol, a calculated density of 1.2±0.1 g/cm³, and a predicted pKa of 8.55±0.10 . These values place it within favorable ranges for CNS drug-likeness (CNS MPO score: moderate). In comparison, the closely related analog MW-150 (6-(4-methylpiperazin-1-yl)-3-(naphthalen-2-yl)-4-(pyridin-4-yl)pyridazine) has a higher molecular weight (MW: 369.5 g/mol) and increased lipophilicity (cLogP: 4.2), which may affect its CNS penetration and metabolic stability . The lower molecular weight and moderate lipophilicity of 3-piperazin-1-yl-6-pyridin-4-ylpyridazine suggest potentially better oral absorption and a reduced risk of hERG channel blockade compared to larger, more lipophilic analogs.

Physicochemical properties Drug-likeness CNS MPO score

High-Value Research and Procurement Scenarios for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine


Lead Optimization for Anti-Tubercular Drug Discovery

Utilize the scaffold as a starting point for structure-activity relationship (SAR) studies aimed at improving potency against drug-resistant Mycobacterium tuberculosis strains. The compound's derivatives have demonstrated IC50 values in the low micromolar range (1.35–2.18 μM) , providing a baseline for iterative medicinal chemistry efforts to enhance activity and reduce cytotoxicity.

Development of Selective Acetylcholinesterase Inhibitors for Neurodegenerative Diseases

Leverage the scaffold's demonstrated 100-fold selectivity advantage over Tacrine to design next-generation acetylcholinesterase inhibitors with reduced peripheral side effects . This application is particularly relevant for Alzheimer's disease and other tauopathies where selective CNS-targeted AChE inhibition is desired.

Cancer Therapeutics Targeting dCTP Pyrophosphatase 1 (dCTPase)

Employ the compound as a core structure for developing potent and selective dCTPase inhibitors. The piperazin-1-ylpyridazine class exhibits nanomolar potency and >100-fold selectivity over related enzymes, and lead compounds have shown synergy with cytidine analogues in leukemia cell models [1]. This scenario is ideal for oncology programs focusing on hematologic malignancies.

CNS-Penetrant Kinase Inhibitor Discovery

Capitalize on the compound's favorable physicochemical properties (MW: 241.29, moderate lipophilicity) to design brain-penetrant kinase inhibitors. The scaffold's lower molecular weight compared to analogs like MW-150 may reduce efflux transporter susceptibility and improve CNS exposure, making it a valuable template for neurological disease targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Piperazin-1-yl-6-pyridin-4-ylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.